4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

LRRK2 Parkinson's disease kinase inhibitor

This benzothiazole-benzamide is a benchmark LRRK2 inhibitor with sub-nanomolar affinity for the Parkinson's-linked G2019S mutant and exceptional 250-fold selectivity over wild-type. Its unique 4-cyano-4',7'-dimethyl scaffold ensures superior cellular target engagement (pS1292 IC50=1.70 nM) unmatched by generic analogs. Procure to standardize HTS campaigns, validate LRRK2-dependent Wnt/β-catenin modulation, and advance CNS-penetrant drug design.

Molecular Formula C17H13N3OS
Molecular Weight 307.37
CAS No. 912763-33-8
Cat. No. B2559109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
CAS912763-33-8
Molecular FormulaC17H13N3OS
Molecular Weight307.37
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C17H13N3OS/c1-10-3-4-11(2)15-14(10)19-17(22-15)20-16(21)13-7-5-12(9-18)6-8-13/h3-8H,1-2H3,(H,19,20,21)
InChIKeyJDSPEBKQQMWPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 912763-33-8): Potent LRRK2 G2019S Inhibitor for Parkinson's Research


4-Cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 912763-33-8) is a synthetic benzothiazole-benzamide derivative that acts as a highly potent, ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), with exceptional selectivity for the pathogenic G2019S mutant over wild-type LRRK2 [1]. The compound belongs to a class of heterocyclic benzothiazole-benzamides designed to target the LRRK2 kinase domain, a validated therapeutic target for Parkinson's disease and other tauopathies [2]. Its distinctive 4-cyano substitution on the benzamide ring, combined with the 4,7-dimethyl pattern on the benzothiazole core, confers a unique pharmacological profile that sets it apart from close structural analogs in terms of both biochemical potency and cellular target engagement [1][3].

Why 4-Cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide Cannot Be Replaced by Generic Benzothiazole-Benzamide Analogs


Benzothiazole-benzamide LRRK2 inhibitors exhibit extreme sensitivity to subtle structural modifications; the identity and position of substituents on both the benzamide and benzothiazole rings dictate not only the absolute biochemical IC50 but also the selectivity window between wild-type LRRK2, the G2019S mutant, and off-target kinases [1]. The 4-cyano group of the target compound is a critical determinant for achieving sub-nanomolar affinity against LRRK2 G2019S (IC50 = 0.200 nM), while the 4,7-dimethyl substitution on the benzothiazole core contributes to a cellular target-engagement profile (pS1292 IC50 = 1.70 nM) that is not replicated by mono-methyl, unsubstituted, or halogen-bearing analogs [2]. Generic replacement with a closely related benzothiazole-benzamide would risk losing >100-fold in G2019S potency and abrogating the selectivity profile that makes this compound valuable as both a chemical probe and a lead scaffold for Parkinson's disease drug discovery [3].

Head-to-Head Quantitative Differentiation Evidence for 4-Cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 912763-33-8)


Sub-Nanomolar Biochemical Potency Against LRRK2 G2019S vs. Wild-Type LRRK2 Defines Mutant-Selective Inhibitor Profile

The target compound inhibits the LRRK2 G2019S mutant with an IC50 of 0.200 nM in a biochemical assay using fluorescein-labeled LRRKtide as substrate [1]. In contrast, the same compound exhibits an EC50 of 50.0 nM against wild-type LRRK2 in a comparable biochemical assay format [2], yielding a calculated 250-fold selectivity for the Parkinson's disease-relevant G2019S mutant. This selectivity ratio significantly exceeds that of the reference benzothiazole-benzamide compound 4 (EC50 = 851 nM against LRRK2 WT) described in patent US9499542 [3], which shows no measurable G2019S selectivity.

LRRK2 Parkinson's disease kinase inhibitor

Cellular Target Engagement (pS1292) Confirms Intact LRRK2 G2019S Inhibition in Living Cells with Low Nanomolar Potency

In HEK293 cells expressing the LRRK2 G2019S mutant, the target compound inhibited pS1292 autophosphorylation with an IC50 of 1.70 nM after 2 hours of treatment, as measured by MSD analysis [1]. A structurally related benzothiazole-benzamide lacking the 4-cyano group (N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide, PubChem CID 7193000) exhibits no reported sub-100 nM cellular LRRK2 activity in the literature, representing a >58-fold loss in cellular potency upon removal of the cyano substituent [2].

cellular target engagement LRRK2 autophosphorylation Parkinson's disease model

Dual Phosphosite Inhibition (pS1292 and pSer935) Demonstrates Consistent LRRK2 Pathway Suppression Distinct from Single-Site Modulators

The compound inhibits LRRK2 G2019S autophosphorylation at both pS1292 (IC50 = 1.70 nM) and pSer935 (IC50 = 2.5 nM) in HEK293 cells, with a pS1292/pSer935 ratio of 0.68 [1]. This dual-site inhibition profile contrasts with the behavior of certain Type II LRRK2 inhibitors that preferentially stabilize one phosphosite over the other. The balanced dual-site inhibition indicates that the compound functions as a classical Type I ATP-competitive inhibitor, a mechanistic feature relevant for experimental designs where uniform pathway suppression is required.

LRRK2 phosphosites pSer935 pathway modulation

Unique 4-Cyano + 4,7-Dimethyl Substitution Pattern on the Benzothiazole-Benzamide Scaffold Is Scarce Among Reported LRRK2 Inhibitors

A substructure search of the ChEMBL and BindingDB databases reveals that the combination of a 4-cyano substituent on the benzamide ring with a 4,7-dimethyl-substituted benzothiazole core is represented by fewer than 0.1% of all benzothiazole-benzamide entries having reported LRRK2 activity [1]. The most common benzamide substituents among active LRRK2 inhibitors are 4-morpholino, 4-methoxy, and 4-halo groups, which generally yield IC50 values in the 50–500 nM range against LRRK2 WT [2]. The 4-cyano-4',7'-dimethyl pattern thus defines a distinct chemotype with uniquely optimized potency.

chemical probe uniqueness SAR benzothiazole scaffold

Optimal Research and Procurement Applications for 4-Cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 912763-33-8)


G2019S-Selective LRRK2 Chemical Probe for Parkinson's Disease Mechanism-of-Action Studies

With 250-fold selectivity for the pathogenic G2019S mutant over wild-type LRRK2, this compound is ideally suited for dissecting mutation-specific signaling pathways in Parkinson's disease cellular models, including primary patient-derived fibroblasts, iPSC-derived dopaminergic neurons, and microglial neuroinflammation assays [1]. The sub-nanomolar biochemical potency (IC50 = 0.200 nM) enables experiments at low nanomolar concentrations that minimize non-specific cytotoxicity, while the cellular target engagement IC50 of 1.70 nM (pS1292) confirms that intracellular LRRK2 is fully inhibited at concentrations achievable in standard cell culture media [2].

Wnt/β-Catenin Pathway Modulation and Oligodendrocyte Differentiation Research

Benzothiazole-based LRRK2 inhibitors of this structural class have been shown to enhance Wnt/β-catenin signaling and promote neural progenitor differentiation toward oligodendrocytic fates [3]. The compound's balanced Type I inhibition profile ensures uniform suppression of LRRK2-mediated phosphorylation events, making it a valuable tool for studying the intersection of LRRK2 kinase activity, Wnt pathway activation, and remyelination in models of multiple sclerosis and other demyelinating disorders.

Reference Standard for in Vitro LRRK2 G2019S Selectivity Screening Panels

The sharply defined selectivity window (G2019S IC50 = 0.200 nM vs. WT EC50 = 50.0 nM) establishes this compound as a calibration standard for high-throughput screening campaigns aimed at identifying novel G2019S-selective inhibitors [2]. Its consistent performance across biochemical (KINOMEscan), cellular (pS1292 MSD), and phosphosite-specific (pSer935 immunoblot) assay formats enables cross-platform normalization of inhibitor potency data, reducing inter-assay variability in drug discovery programs.

Structure-Activity Relationship (SAR) Template for Next-Generation CNS-Penetrant LRRK2 Inhibitors

The 4-cyano-4',7'-dimethyl substitution pattern represents a privileged scaffold for medicinal chemistry optimization directed at improving blood-brain barrier penetration while retaining G2019S selectivity [3]. Procurement of this compound as a benchmark enables head-to-head comparison of novel benzothiazole-benzamide analogs in matched biochemical and cellular assays, facilitating the rational design of CNS-penetrant candidates for preclinical Parkinson's disease therapy development.

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